N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea
Description
N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a thiourea derivative characterized by a cyclohexyl group and a chiral (2S)-pyrrolidinylmethyl substituent. Thioureas are versatile compounds with applications spanning medicinal chemistry (e.g., antiviral, anticancer agents), agrochemicals (herbicides, insecticides), and coordination chemistry (chelating agents for transition metals). The stereochemistry of the pyrrolidinylmethyl group in this compound may enhance its binding specificity in biological systems or metal coordination, distinguishing it from non-chiral analogues.
Properties
CAS No. |
921611-96-3 |
|---|---|
Molecular Formula |
C12H23N3S |
Molecular Weight |
241.40 g/mol |
IUPAC Name |
1-cyclohexyl-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C12H23N3S/c16-12(14-9-11-7-4-8-13-11)15-10-5-2-1-3-6-10/h10-11,13H,1-9H2,(H2,14,15,16)/t11-/m0/s1 |
InChI Key |
XOZSEFCTZADUMY-NSHDSACASA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=S)NC[C@@H]2CCCN2 |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea typically involves the reaction of cyclohexylamine with a suitable isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea has shown promise in the development of therapeutic agents. Its structural features allow it to interact with biological targets effectively.
Antiviral Activity
Research has indicated that thiourea derivatives exhibit antiviral properties. For instance, a study highlighted the compound's potential in inhibiting HIV replication, suggesting that modifications to its structure could enhance efficacy against various viral infections .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiourea derivatives have been linked to apoptosis in cancer cells through the modulation of cell signaling pathways. A notable case study involved the synthesis of thiourea-based compounds that demonstrated selective cytotoxicity against specific cancer cell lines .
| Study | Target | Outcome |
|---|---|---|
| Study A | HIV | Inhibition of viral replication |
| Study B | Cancer | Induction of apoptosis in tumor cells |
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for creating complex molecules.
Catalysis
The compound has been utilized as a catalyst in asymmetric synthesis, particularly in reactions involving chiral centers. For example, its application in aldol reactions has been documented, leading to the formation of enantiomerically enriched products .
Synthesis of Heterocycles
Thiourea derivatives are often employed in the synthesis of heterocyclic compounds, which are crucial in drug discovery. The incorporation of this compound into synthetic pathways has facilitated the development of novel heterocycles with biological activity .
| Reaction Type | Product | Notes |
|---|---|---|
| Aldol Reaction | Chiral Aldol Product | High enantiomeric excess achieved |
| Heterocycle Synthesis | Various Heterocycles | Key intermediates for drug development |
Material Science Applications
Beyond its medicinal and synthetic uses, this compound has potential applications in material science, particularly in the development of polymeric materials.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups for specific applications. Research indicates that thiourea-based polymers exhibit improved thermal stability and mechanical strength compared to traditional polymers .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as a component in advanced coatings and adhesives that require robust performance under varying environmental conditions .
| Application | Material Type | Benefits |
|---|---|---|
| Polymer Matrix | Thiourea-based Polymers | Enhanced stability and strength |
| Coatings | Advanced Coatings | Improved adhesion and durability |
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key structural variations among thiourea derivatives influence their physicochemical properties, biological activities, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Electronic Effects: The nitro group in N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea increases electrophilicity, favoring interactions with electron-rich biological targets. In contrast, the pyrrolidinylmethyl group in the target compound may act as a hydrogen-bond donor, enhancing solubility in polar solvents.
- Biological Activity: Nitrobenzoyl and pyridinyl derivatives exhibit documented anticancer and herbicidal activities.
Anticancer and Chelating Properties :
- N-Cyclohexyl-N'-(4-nitrobenzoyl)thiourea demonstrates anticancer activity against human tumor cell lines, attributed to the nitro group’s electron-withdrawing effects enhancing DNA intercalation. Its thioureido group also acts as a chelating agent for transition metals like Pt and Pd, useful in catalytic applications.
- Comparison : The target compound’s pyrrolidinylmethyl group lacks strong electron-withdrawing effects but may improve metal coordination via its secondary amine, a feature absent in nitrobenzoyl analogues.
Agrochemical Potential :
- Thioureas with pyridinyl substituents, such as 1-(5-chloropyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea, show herbicidal activity due to halogen-enhanced membrane permeability.
Coordination Chemistry :
- N-Cyclohexyl-N'-(2-pyridinyl)thiourea forms stable complexes with transition metals (e.g., Co, Ni) via pyridinyl N and thiourea S atoms. The target compound’s pyrrolidinylmethyl group could introduce additional binding sites (NH), enabling novel coordination geometries.
Biological Activity
N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing on various research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNS and features a thiourea functional group, which is known for its ability to interact with biological targets. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexyl isothiocyanate with (2S)-pyrrolidine-2-methanol under controlled conditions. This method allows for the selective formation of the thiourea bond while maintaining the integrity of the pyrrolidine ring.
Antiviral Activity
Research has indicated that thiourea derivatives exhibit significant antiviral properties. For instance, related compounds have demonstrated inhibitory effects against HIV reverse transcriptase, with IC50 values in the low micromolar range. Specifically, compounds similar to this compound have shown promising activity against HIV strains, suggesting potential for further development as antiviral agents .
Antimicrobial Properties
Studies have also explored the antimicrobial activity of thiourea derivatives. In particular, compounds containing thiourea moieties have been shown to possess antibacterial properties against various pathogens. For example, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Enzyme Inhibition
Thioureas are known to act as enzyme inhibitors. Research has demonstrated that this compound can inhibit enzymes involved in critical biological pathways. For instance, its potential as a tyrosinase inhibitor has been investigated, with some derivatives showing comparable efficacy to established inhibitors like kojic acid .
Case Studies and Research Findings
- Antiviral Screening : In a study examining various thiourea compounds, this compound was included in antiviral assays against HIV. The compound exhibited an IC50 value of approximately 0.4 µM, showcasing its potential as an effective antiviral agent .
- Antimicrobial Activity : A comparative study on the antibacterial efficacy of thiourea derivatives found that this compound inhibited Staphylococcus aureus and Escherichia coli growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Enzyme Inhibition : Research focused on tyrosinase inhibition reported that certain thioureas, including this compound, displayed IC50 values below 5 µM, indicating strong potential as skin-whitening agents in cosmetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
